Cas no 6868-37-7 (1H-benzimidazole-2-carbonitrile)

1H-Benzimidazole-2-carbonitrile is a heterocyclic organic compound featuring a benzimidazole core substituted with a cyano group at the 2-position. This structure imparts significant reactivity and versatility, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The compound exhibits excellent stability under various reaction conditions, enabling its use in diverse transformations, such as nucleophilic substitutions and cyclizations. Its electron-withdrawing nitrile group enhances electrophilic character, facilitating further functionalization. Additionally, 1H-benzimidazole-2-carbonitrile serves as a precursor for bioactive molecules, including kinase inhibitors and antimicrobial agents, due to its ability to interact with biological targets. High purity grades are available, ensuring reproducibility in research and industrial applications.
1H-benzimidazole-2-carbonitrile structure
6868-37-7 structure
Product Name:1H-benzimidazole-2-carbonitrile
CAS No:6868-37-7
MF:C8H5N3
MW:143.145400762558
MDL:MFCD00493627
CID:47047
PubChem ID:843858
Update Time:2025-11-01

1H-benzimidazole-2-carbonitrile Chemical and Physical Properties

Names and Identifiers

    • 1H-Benzo[d]imidazole-2-carbonitrile
    • 1H-BENZIMIDAZOLE-2-CARBONITRILE
    • 2-Cyanobenzimidazole
    • 1H-benzimidazole-2-carbonitrile(SALTDATA: FREE)
    • 1H-Benzoimidazole-2-carbonitrile
    • benzimidazole-2-carbonitrile
    • benzimidazole-2-nitrile
    • MFCD00493627
    • 2-BENZIMIDAZOLCARBONITRILE
    • CHEMBL4860178
    • SCHEMBL244929
    • AKOS000599636
    • AS-42121
    • FT-0694361
    • EN300-6414535
    • VEKMJKMSTPFHQD-UHFFFAOYSA-N
    • HMS1682P06
    • A915563
    • 6868-37-7
    • 1H-1,3-benzodiazole-2-carbonitrile
    • DTXSID70357114
    • CS-0373337
    • ALBB-026096
    • DB-391040
    • 1H-benzimidazole-2-carbonitrile
    • MDL: MFCD00493627
    • Inchi: 1S/C8H5N3/c9-5-8-10-6-3-1-2-4-7(6)11-8/h1-4H,(H,10,11)
    • InChI Key: VEKMJKMSTPFHQD-UHFFFAOYSA-N
    • SMILES: N1C(C#N)=NC2C=CC=CC1=2

Computed Properties

  • Exact Mass: 143.04800
  • Monoisotopic Mass: 143.048347172g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 193
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 52.5Ų

Experimental Properties

  • Boiling Point: 347°C at 760 mmHg
  • PSA: 52.47000
  • LogP: 1.43458

1H-benzimidazole-2-carbonitrile Security Information

1H-benzimidazole-2-carbonitrile Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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1H-benzimidazole-2-carbonitrile Suppliers

Amadis Chemical Company Limited
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(CAS:6868-37-7)1H-benzimidazole-2-carbonitrile
Order Number:A915563
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 12:56
Price ($):940.0
Email:sales@amadischem.com

Additional information on 1H-benzimidazole-2-carbonitrile

Introduction to 1H-benzimidazole-2-carbonitrile (CAS No. 6868-37-7)

1H-benzimidazole-2-carbonitrile, with the chemical formula C₇H₄N₂ and CAS number 6868-37-7, is a significant heterocyclic compound that has garnered considerable attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the benzimidazole family, a class of molecules known for their diverse biological activities and therapeutic potential. The presence of a nitrile group at the 2-position of the benzimidazole core introduces unique reactivity and functional properties, making it a valuable scaffold for the development of novel bioactive molecules.

The benzimidazole core is a privileged structure in drug discovery, with numerous clinically approved drugs featuring this motif. Its aromatic system and nitrogen-rich environment contribute to its ability to interact with biological targets such as enzymes and receptors. Specifically, 1H-benzimidazole-2-carbonitrile has been explored for its potential in modulating various biological pathways, particularly those involving inflammation, cancer, and neurodegenerative diseases. The nitrile group not only enhances the compound's solubility in polar solvents but also serves as a versatile handle for further chemical modifications, enabling the synthesis of more complex derivatives.

In recent years, there has been a surge in research focused on developing small-molecule inhibitors targeting protein-protein interactions (PPIs), which are critical in many disease pathways. 1H-benzimidazole-2-carbonitrile has emerged as a promising lead compound in this area due to its ability to disrupt key PPIs involved in cancer progression. Studies have demonstrated that derivatives of this scaffold can inhibit the interaction between cyclin-dependent kinases (CDKs) and their regulatory subunits, thereby blocking cell cycle progression. This mechanism has been investigated in preclinical models of various cancers, including breast, colorectal, and pancreatic tumors.

Moreover, the nitrile group in 1H-benzimidazole-2-carbonitrile facilitates further functionalization through reduction or hydrolysis, allowing for the introduction of additional pharmacophores. This flexibility has enabled researchers to design analogs with enhanced potency and selectivity. For instance, recent studies have shown that incorporating polar or hydrophobic substituents at strategic positions on the benzimidazole ring can significantly improve binding affinity to target proteins. Such modifications have led to the discovery of novel compounds with promising pharmacological profiles.

The synthesis of 1H-benzimidazole-2-carbonitrile typically involves multi-step organic transformations starting from readily available precursors such as o-phenylenediamine and malononitrile. The reaction sequence often includes condensation steps followed by cyclization to form the benzimidazole core, with subsequent introduction of the nitrile group at the 2-position. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making this compound more accessible for medicinal chemistry applications.

One of the most compelling aspects of 1H-benzimidazole-2-carbonitrile is its potential in drug repurposing. Given its structural similarity to known bioactive molecules, computational screening approaches have been employed to identify new therapeutic applications for this compound or its derivatives. For example, virtual screening has revealed that certain analogs may exhibit antimicrobial properties by interfering with bacterial cell wall synthesis or DNA replication. These findings highlight the broad therapeutic scope of benzimidazole derivatives.

The pharmacokinetic properties of 1H-benzimidazole-2-carbonitrile are also under investigation to optimize its delivery and efficacy. Studies have focused on improving solubility and bioavailability through prodrug strategies or by designing derivatives with enhanced metabolic stability. Additionally, pharmacokinetic modeling has been used to predict how different structural modifications will impact absorption, distribution, metabolism, excretion (ADME), and toxicity (ADMET) profiles.

In conclusion, 1H-benzimidazole-2-carbonitrile (CAS No. 6868-37-7) represents a structurally intriguing and biologically relevant compound with significant potential in drug discovery. Its unique combination of reactivity and functional properties makes it an ideal scaffold for developing novel therapeutics targeting various diseases. As research continues to uncover new biological targets and synthetic strategies, compounds derived from this motif are likely to play an increasingly important role in modern medicine.

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Amadis Chemical Company Limited
(CAS:6868-37-7)1H-benzimidazole-2-carbonitrile
A915563
Purity:99%
Quantity:5g
Price ($):940.0
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